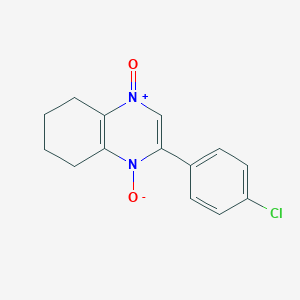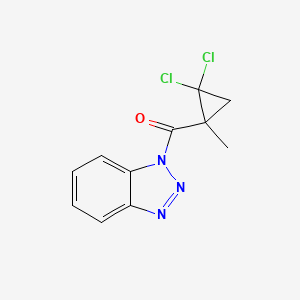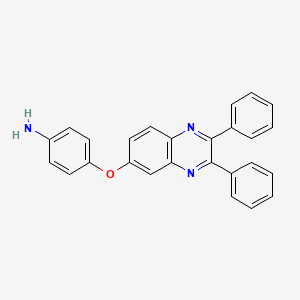![molecular formula C31H27FN2O6 B11615122 4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11615122.png)
4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy, methoxycarbonyl, and dibenzo[b,e][1,4]diazepin groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves multiple steps, starting from commercially available precursorsThe final step typically involves the addition of the oxobutanoic acid moiety under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Coupling reactions can result in the formation of more complex molecules with additional functional groups .
Aplicaciones Científicas De Investigación
4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and dibenzo[b,e][1,4]diazepin groups are believed to play a key role in its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate various signaling pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluorophenylboronic acid
- 3-fluorophenylboronic acid
- Phenylboronic acid
Uniqueness
Compared to these similar compounds, 4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups.
Propiedades
Fórmula molecular |
C31H27FN2O6 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
4-[9-(4-fluorophenyl)-6-(4-methoxycarbonylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H27FN2O6/c1-40-31(39)20-8-6-19(7-9-20)30-29-24(16-21(17-26(29)35)18-10-12-22(32)13-11-18)33-23-4-2-3-5-25(23)34(30)27(36)14-15-28(37)38/h2-13,21,30,33H,14-17H2,1H3,(H,37,38) |
Clave InChI |
SEZWZILQHINOLR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615041.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11615063.png)
![9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11615070.png)
![1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615076.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)

![N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11615091.png)

![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11615099.png)
![4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11615111.png)

![3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11615119.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11615132.png)
